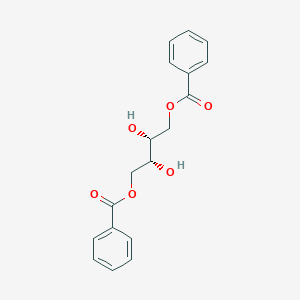

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

Descripción general

Descripción

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is an organic compound characterized by its two hydroxyl groups and two benzoate groups attached to a butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2R,3R)-2,3-dihydroxybutane with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for corrosive liquid acids and to simplify the purification process.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The benzoate groups can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of new ester derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- Studies have indicated that (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate may exhibit binding affinities with various biological targets. This property is crucial for drug design and development, particularly in creating compounds that can effectively interact with specific receptors or enzymes.

- Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate the pharmacodynamics of this compound.

-

Potential Therapeutic Uses :

- The compound's dual hydroxyl groups may enhance its solubility and bioavailability, making it a candidate for formulation into drug delivery systems.

- It may also serve as a scaffold for designing new therapeutic agents targeting metabolic disorders or cancer due to its structural similarities with known bioactive compounds.

Material Science Applications

-

Polymer Production :

- This compound is utilized as a crosslinking agent in the synthesis of polymers and resins. Its hydroxyl functionalities allow for enhanced network formation in polymer matrices, improving mechanical properties .

- The compound can be incorporated into various polymer formulations to enhance thermal stability and chemical resistance .

- Coatings and Adhesives :

Mecanismo De Acción

The mechanism by which (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the benzoate groups can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl diacetate: Similar structure but with acetate groups instead of benzoate groups.

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dipropionate: Similar structure but with propionate groups.

Uniqueness

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is unique due to the presence of benzoate groups, which can enhance its stability and interaction with aromatic systems. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Actividad Biológica

Overview

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chiral organic compound with the molecular formula . It is a diester derived from butane-1,4-diol and benzoic acid, notable for its potential biological activities due to its stereochemistry. This article aims to explore the biological activity of this compound based on available research findings.

- Molecular Weight : 330.33 g/mol

- Density : 1.295 g/cm³

- Boiling Point : 525.9 °C

- LogP : 1.422

These properties suggest that this compound may exhibit significant interactions in biological systems due to its hydrophobic nature and potential for forming hydrogen bonds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's chiral centers enable it to engage in stereospecific interactions with enzymes and receptors, influencing biochemical pathways such as:

- Enzyme Modulation : The compound can alter enzyme activity by acting as a substrate or inhibitor.

- Receptor Binding : Its structural configuration allows it to bind to specific receptors, potentially affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.

- Antimicrobial Properties : Some investigations indicate potential antimicrobial effects against various bacterial strains, although further studies are needed to quantify this activity.

Comparative Analysis with Related Compounds

A comparison with related compounds can provide insights into the unique biological properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | Structure | Similar antioxidant activity |

| Meso-2,3-Dihydroxybutane-1,4-diyl dibenzoate | Structure | Reduced stereospecificity in interactions |

| (2S,3S)-2,3-Dihydroxybutane-1,4-diyl diacetate | Structure | Enhanced solubility but lower binding affinity |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antioxidant Activity :

- Antimicrobial Evaluation :

- Enzyme Interaction Studies :

Propiedades

IUPAC Name |

[(2R,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOUKNAKSJTIKP-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365511 | |

| Record name | (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176590-77-5 | |

| Record name | (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.